molecular formula C20H20N2O4 B2445330 N-(4-{[(7-methoxy-2-oxochromen-4-yl)methyl]amino}phenyl)-N-methylacetamide CAS No. 859859-65-7

N-(4-{[(7-methoxy-2-oxochromen-4-yl)methyl]amino}phenyl)-N-methylacetamide

Cat. No.: B2445330
CAS No.: 859859-65-7
M. Wt: 352.39
InChI Key: XXEUSTNZWQRGAL-UHFFFAOYSA-N
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Description

N-(4-{[(7-methoxy-2-oxochromen-4-yl)methyl]amino}phenyl)-N-methylacetamide, also known as MOCA, is a chemical compound that has been widely used in scientific research. MOCA is a synthetic molecule that belongs to the class of chromenones, which are known for their diverse biological activities.

Scientific Research Applications

1. Analytical Chemistry and Derivatization Techniques

Research by Shin and Donike (1996) in "Analytical Chemistry" explored the use of derivatizing agents, including structures similar to the compound , for the separation of amphetamine enantiomers. This study highlights the compound's potential application in analytical chemistry for substance identification and quantification (Shin & Donike, 1996).

2. Synthesis and Pharmacological Evaluation

Kohn et al. (1991) in "Journal of Medicinal Chemistry" investigated derivatives of acetamido compounds, similar to the one , for their anticonvulsant activity. These findings suggest potential pharmacological applications for similar compounds (Kohn et al., 1991).

3. Anthelminthic Activity

Wollweber et al. (1979) in "Arzneimittel-Forschung" studied a compound with a similar structure for its efficacy as an anthelminthic, indicating its potential use in treating parasitic infections (Wollweber et al., 1979).

4. Antifungal Bioactivity

Li and Yang (2009) in the "Chinese Journal of Chemistry" synthesized and tested derivatives of methoxyaminoacetamides, which are structurally similar to the compound , for antifungal activities. This research suggests its possible use in developing antifungal agents (Li & Yang, 2009).

5. Kinetic Stabilizing Effects

Ruane and McClelland (2001) in the "Canadian Journal of Chemistry" explored the kinetic stabilizing effects of N-methylacetamido substituents on phenylnitrenium ions, which is relevant to the stability and reactivity of similar compounds (Ruane & McClelland, 2001).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets may be bacterial or fungal proteins.

Mode of Action

It’s known that coumarin derivatives, to which stk921875 belongs, often exert their effects by interacting with proteins and enzymes in the target organisms . These interactions can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Given the antimicrobial activity of similar compounds , it’s plausible that STK921875 may interfere with essential biochemical pathways in bacteria or fungi, such as DNA replication or protein synthesis.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that STK921875 may inhibit the growth of bacteria or fungi.

Properties

IUPAC Name

N-[4-[(7-methoxy-2-oxochromen-4-yl)methylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13(23)22(2)16-6-4-15(5-7-16)21-12-14-10-20(24)26-19-11-17(25-3)8-9-18(14)19/h4-11,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEUSTNZWQRGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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